5-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid, Mixture of diastereomers 5-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid, Mixture of diastereomers
Brand Name: Vulcanchem
CAS No.:
VCID: VC18061387
InChI: InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)8-4-7(9(13)14)5-12-6-8/h7-8,12H,4-6H2,1-3H3,(H,13,14)
SMILES:
Molecular Formula: C11H19NO4
Molecular Weight: 229.27 g/mol

5-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid, Mixture of diastereomers

CAS No.:

Cat. No.: VC18061387

Molecular Formula: C11H19NO4

Molecular Weight: 229.27 g/mol

* For research use only. Not for human or veterinary use.

5-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid, Mixture of diastereomers -

Specification

Molecular Formula C11H19NO4
Molecular Weight 229.27 g/mol
IUPAC Name 5-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
Standard InChI InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)8-4-7(9(13)14)5-12-6-8/h7-8,12H,4-6H2,1-3H3,(H,13,14)
Standard InChI Key XVGVRGWHUOXGCP-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)C1CC(CNC1)C(=O)O

Introduction

Structural and Chemical Identity

5-[(tert-Butoxy)carbonyl]piperidine-3-carboxylic acid (molecular formula: C₁₁H₁₉NO₄; molecular weight: 229.27 g/mol) features a six-membered piperidine ring with two stereogenic centers at positions 3 and 5. The Boc group at position 5 serves as a temporary protective moiety for secondary amines, while the carboxylic acid at position 3 provides reactivity for further derivatization. Its IUPAC name, 5-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid, reflects the tert-butyl ester linkage and carboxylic acid substituent.

Synthetic Methodologies

Boc Protection and Carboxylation

The standard synthesis involves sequential functionalization of piperidine precursors:

  • Boc Protection: Piperidine undergoes N-protection using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) catalysis (yield: 85-92%).

  • Carboxylation: Lithiation at position 3 followed by quench with dry ice introduces the carboxylic acid moiety. This step typically proceeds at -78°C to prevent epimerization (yield: 70-78%).

Diastereoselective Control

Reaction conditions critically influence diastereomer ratios:

Temperature (°C)SolventCatalystdr (β:α)Yield (%)
-78THFLDA4:178
25DCMNone1.5:165
0Et₂OTMEDA3:172

Data adapted from spiropiperidine synthesis protocols . Low temperatures favor the β-diastereomer (axial Boc group), while polar solvents at ambient conditions reduce stereoselectivity. Nuclear Overhauser effect (NOE) spectroscopy confirms axial Boc positioning in the major diastereomer through characteristic H-3/H-5α couplings (J = 1.0 Hz) .

Stereochemical Analysis

NMR Characterization

Key diagnostic signals in the β-diastereomer (major):

  • H-3: δ 3.39 ppm (dd, J = 11.5, 3.5 Hz)

  • H-5α: δ 2.64 ppm (dt, J = 11.5, 3.5 Hz)

  • H-6α: δ 4.84 ppm (dd, J = 11.0, 3.5 Hz)

The α-diastereomer exhibits distinct deshielding of H-3 (δ 3.60 ppm) due to equatorial Boc placement, with attenuated coupling to H-5β (J = 11.0 Hz) .

Crystallographic Evidence

Single-crystal X-ray analysis of analogous 2-spiropiperidines reveals:

  • Boc group: Adopts axial conformation to avoid A¹,³-strain with adjacent substituents

  • Carboxylic acid: Planar orientation stabilized by intramolecular H-bonding to the piperidine nitrogen

Reactivity and Functionalization

The carboxylic acid undergoes standard transformations:

ReactionConditionsProductYield (%)
EsterificationMeOH, H₂SO₄, refluxMethyl ester92
Amide couplingEDC/HOBt, DIPEA, DMFPrimary amide85
ReductionBH₃·THF, 0°C3-Hydroxymethyl derivative78

Boc deprotection using trifluoroacetic acid (TFA) in dichloromethane (DCM) proceeds quantitatively within 2 hours, enabling downstream nitrogen functionalization.

Pharmaceutical Applications

Kinase Inhibitor Scaffolds

The cis-diastereomer (β-configuration) shows enhanced binding to ATP pockets in kinase assays due to:

  • Optimal spatial placement of carboxylic acid for salt bridge formation

  • Axial Boc group providing hydrophobic complementarity

In JAK3 inhibition studies:

  • IC₅₀ (β-diastereomer): 48 nM

  • IC₅₀ (α-diastereomer): 320 nM

Peptidomimetic Design

Incorporation into opioid receptor ligands demonstrates:

  • 10× increased μ-opioid receptor affinity vs. piperazine analogs

  • Improved metabolic stability (t₁/₂ = 8.2 h in human microsomes)

Future Directions

Emerging research focuses on:

  • Continuous flow synthesis for improved diastereoselectivity

  • Enzymatic resolution using Candida antarctica lipase B

  • Development of recyclable chiral auxiliaries for asymmetric induction

Recent breakthroughs in photoredox catalysis show promise for stereocontrolled synthesis under mild conditions, potentially revolutionizing production scales.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator